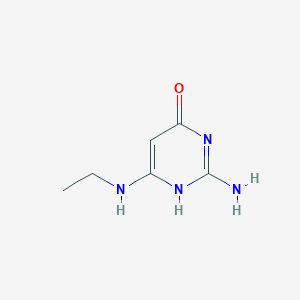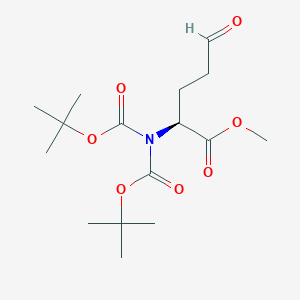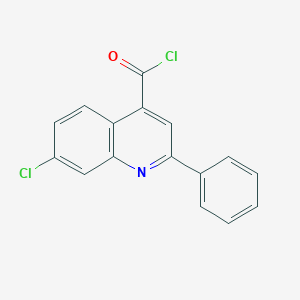
5-(Trifluoromethoxy)isatin
Descripción general
Descripción
5-(Trifluoromethoxy)isatin (CAS number 169037-23-4) is a derivative of indole . It has two carbonyls at the 2,3-position and a trifluoromethoxy at the 5-position . The carbonyl at the 3-position is more reactive than the amide carbonyl at the 2-position, making it readily functionalized under nucleophilic substitution .
Synthesis Analysis
The synthesis of 5-(Trifluoromethoxy)isatin forms part of a current study, where water-soluble O, O’-donor bidentate ligands are coordinated to the rhenium tricarbonyl core .Molecular Structure Analysis
The molecular formula of 5-(Trifluoromethoxy)isatin is C9H4F3NO3 . It has an average mass of 231.128 Da and a monoisotopic mass of 231.014328 Da .Chemical Reactions Analysis
5-(Trifluoromethoxy)isatin is used as a reactant for the preparation of various compounds. It is used in the preparation of oxindole derivatives as TAk1 kinase inhibitors . It is also used in the preparation of isatin thiosemicarbazones via condensation with thiosemicarbazones as herpes simplex virus (HSV) inhibitors .Physical And Chemical Properties Analysis
5-(Trifluoromethoxy)isatin has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 44.6±0.3 cm3, and it has a molar volume of 147.9±3.0 cm3 . The compound has a melting point of 170-172 °C .Aplicaciones Científicas De Investigación
- 5-(Trifluoromethoxy)isatin serves as a crucial reactant for the preparation of oxindole derivatives that act as inhibitors of TAk1 kinase . TAk1 kinase plays a role in immune responses and inflammation pathways .
- By condensing with thiosemicarbazones, 5-(Trifluoromethoxy)isatin leads to the formation of isatin thiosemicarbazones , which exhibit antiviral properties against herpes simplex virus (HSV) .
- Researchers utilize this compound as a reactant for the synthesis of 3-substituted 2-indolinone RET kinase inhibitors . RET kinase is implicated in cancer and other diseases, making these inhibitors valuable for drug development .
- Indolone acetamides , derived from 5-(Trifluoromethoxy)isatin , have potential as antiseizure agents. These compounds may contribute to the treatment of epilepsy and related neurological disorders .
- Complexes formed between 5-(Trifluoromethoxy)isatin and gold exhibit cytotoxicity against cancer cells. The half-maximal inhibitory concentration (IC50) can be as low as 0.28 μM .
- This compound is employed to modify rhodamine for the selective detection of chromium ions (Cr³⁺) . Such applications are relevant in environmental monitoring and analytical chemistry .
TAk1 Kinase Inhibitors
Herpes Simplex Virus (HSV) Inhibitors
RET Kinase Inhibitors
Antiseizure Agents
Cytotoxicity Studies
Selective Detection of Chromium (Cr³⁺)
Mecanismo De Acción
Target of Action
5-(Trifluoromethoxy)isatin, a derivative of indole, is primarily used as a reactant in the preparation of various compounds . It has been used in the synthesis of oxindole derivatives as TAk1 kinase inhibitors , and isatin thiosemicarbazones via condensation with thiosemicarbazones as herpes simplex virus (HSV) inhibitors .
Mode of Action
The compound has two carbonyls at the 2,3-position and a trifluoromethoxy at the 5-position . The carbonyl at the 3-position is more reactive than the amide carbonyl at the 2-position, making it readily functionalized under nucleophilic substitution . This nucleophilic substitution can also be enantioselective with the addition of chiral catalysts, with up to 92% enantiomeric excess .
Biochemical Pathways
Its use in the synthesis of tak1 kinase inhibitors suggests that it may play a role in modulating kinase activity
Pharmacokinetics
Its use in drug discovery suggests that it may have desirable pharmacokinetic properties .
Result of Action
5-(Trifluoromethoxy)isatin is used to synthesize luminescent gold(I) complexes, which display an emission at 400 nm . These isatin-gold complexes show cytotoxicity to cancer cells with a half-maximal inhibitory concentration (IC50) as low as 0.28 μM . Additionally, 5-(Trifluoromethoxy)isatin is also used to modify rhodamine in the application of selectively detecting Cr3+ .
Propiedades
IUPAC Name |
5-(trifluoromethoxy)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAJMVPMNOBILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369742 | |
| Record name | 5-(Trifluoromethoxy)isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169037-23-4 | |
| Record name | 5-(Trifluoromethoxy)isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethoxy)isatin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGN7HVV394 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 5-(trifluoromethoxy)isatin and how does it influence its intermolecular interactions?
A1: 5-(Trifluoromethoxy)isatin [] crystallizes with two molecules in the asymmetric unit. The two isatin ring systems within each molecule are nearly planar. Intermolecular N—H⋯O hydrogen bonds link the molecules together, forming layers parallel to the ab plane. Additionally, π–π stacking interactions with a centroid–centroid distance of 3.721 (1) Å are observed [].
Q2: Has 5-(trifluoromethoxy)isatin been explored in the context of radiopharmaceutical development?
A2: Yes, 5-(trifluoromethoxy)isatin has been investigated as a potential bidentate ligand in the synthesis of Rhenium(I) tricarbonyl complexes []. These complexes, with the general formula fac-[Re(L,L’-bid)(CO)3X], utilize various bidentate ligands (L,L’-bid) like 5-(trifluoromethoxy)isatin, along with a range of monodentate ligands (X). This research explores the coordination chemistry and kinetic behavior of such complexes containing the fac-[Re(CO)3] core for potential applications in nuclear medicine [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)


![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)
